![molecular formula C21H24NNaO8S B104501 Rigosertib sodium CAS No. 1225497-78-8](/img/structure/B104501.png)
Rigosertib sodium
Overview
Description
Rigosertib sodium is a small molecule in preclinical development that, due to its characteristics as a dual PLK1 and PI3K inhibitor, is particularly effective in counteracting the advance of different types of tumors . It is an anti-cancer agent which has been granted Orphan Drug Designation by the FDA for use in patients with myelodysplastic syndromes (MDS) .
Molecular Structure Analysis
Rigosertib sodium is a member of the novel synthetic benzyl-styryl-sulfonate family . Its molecular formula is C21H24NNaO8S .Chemical Reactions Analysis
Rigosertib has been reported to have broad activity against a number of different targets, including kinases such as PI3K/Akt or NF-kB complex proteins . It has also been described as a Ras mimetic molecule, inhibiting Ras–Raf binding and, therefore, hampering Ras mitogenic signaling .Physical And Chemical Properties Analysis
The molecular weight of Rigosertib sodium is 473.5 g/mol . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Inhibition of Polo-like kinase 1 (Plk1)
Rigosertib was first described as an inhibitor of the mitotic master regulator Polo-like kinase 1 (Plk1) . It has been shown to cause mitotic spindle aberrations, such as multipolar spindles, chromosome mislocalization in metaphase cells, and centrosome fragmentation .
Interaction with PI3K/Akt pathway
Rigosertib may interact with the PI3K/Akt pathway . This pathway is crucial for cell survival and growth, and its dysregulation is often associated with cancer.
Ras–Raf binding mimetic
Rigosertib can act as a Ras–Raf binding mimetic, altering the Ras signaling pathway . This could potentially inhibit the growth of cancer cells.
Microtubule destabilizing agent
Rigosertib has been described as a microtubule destabilizing agent . It can lead to cell-cycle alterations that are typical of other microtubule dynamic poisons .
Activator of stress-induced phospho-regulatory circuit
Rigosertib can activate a stress-induced phospho-regulatory circuit that ultimately hyperphosphorylates and inactivates Ras signaling effectors . This could potentially inhibit the growth of cancer cells.
Induction of Apoptosis
Rigosertib has been shown to induce apoptosis in acute lymphoblastic leukemia (MOLT-3), prostate cancer (DU-145), and lymphoma cells (U937) by inducing a prolonged phosphorylation of RanGAP1-SUMO1 .
Efficacy against different types of tumors
Rigosertib has been evaluated for its efficacy against different types of tumors, including lung adenocarcinoma (A549), breast cancer cells (MCF-7 and MDA-MB231), multiple myeloma (RPMI 8226), and glioblastoma (U87-MG) . The effect was found to be dose- and time-dependent .
Potential antineoplastic agent against lung cancer
Rigosertib has been demonstrated to have different efficacy depending on the cell line considered and it could be a potential antineoplastic agent against lung cancer in humans .
Safety And Hazards
Future Directions
Rigosertib has shown different efficacy depending on the cell line considered and could be a potential antineoplastic agent against lung cancer in humans . It has been used in trials studying the treatment and basic science of MDS, RAEB, Cancer, Hepatoma, and Neoplasms, among others . Further studies are needed to fully understand its mechanism of action and potential therapeutic applications .
properties
IUPAC Name |
sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/q;+1/p-1/b8-7+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQLUZFVFXYXQE-USRGLUTNSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24NNaO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6918735 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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